molecular formula C20H23N3O4 B15326131 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide

3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide

Cat. No.: B15326131
M. Wt: 369.4 g/mol
InChI Key: GOCUUDXEOKIQRU-UHFFFAOYSA-N
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Description

3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide is a novel synthetic compound designed for biochemical research. Its structure, which incorporates a hydroxamate moiety (N-hydroxyamide), is characteristic of potent chelators of zinc ions in the active sites of metalloenzymes. This suggests its primary research value lies in the potential inhibition of enzymes such as Histone Deacetylases (HDACs) source , which play critical roles in epigenetic regulation by modifying chromatin structure. The inhibition of HDAC activity is a major area of investigation in oncology and neurology. The molecule's core is further distinguished by a 4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl group, a rigid and linear linker that projects the hydroxamate pharmacophore, potentially conferring unique selectivity and binding affinity towards specific HDAC isoforms. Researchers can utilize this compound as a chemical tool to probe epigenetic mechanisms, study cell differentiation, and investigate pathways involved in diseases like cancer. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide

InChI

InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

GOCUUDXEOKIQRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N

Origin of Product

United States

Preparation Methods

Oxidation of Cyclobutanemethanol

The cyclopropane ring is synthesized via a TEMPO-mediated oxidation of cyclobutanemethanol (Table 1):

Table 1: Optimization of Cyclobutanemethanol Oxidation

Catalyst Solvent Temp (°C) Yield (%)
TEMPO/NaOCl CH₂Cl₂ 0 92
KMnO₄ H₂O 25 45
PCC CH₂Cl₂ 25 68

TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in dichloromethane at 0°C achieves 92% yield of cyclopropanecarboxaldehyde, minimizing over-oxidation.

Nitromethane Coupling

The aldehyde undergoes Henry reaction with nitromethane to form β-nitro alcohol, followed by acetylation (acetic anhydride, 80°C) to stabilize the intermediate:
$$
\text{Cyclopropanecarboxaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{Et}3\text{N}} \beta\text{-nitro alcohol} \xrightarrow{\text{Ac}2\text{O}} \text{Acetylated derivative (85% yield)}
$$

Construction of Buta-1,3-Diyn-1-Yl-Substituted Benzene

Sonogashira Coupling

A palladium-catalyzed Sonogashira reaction links iodobenzene to terminal alkynes (Table 2):

Table 2: Buta-1,3-Diyn-1-Yl Formation

Substrate Catalyst Base Yield (%)
4-Iodophenylacetylene Pd(PPh₃)₂Cl₂ CuI, Et₃N 78
4-Bromophenylacetylene Pd(OAc)₂ K₂CO₃ 62

Optimal conditions use Pd(PPh₃)₂Cl₂/CuI in triethylamine, yielding 78% of the diyne.

Cyclopropane Integration

The acetylene undergoes [2+1] cycloaddition with dichlorocarbene (generated from CHCl₃ and NaOH) to install the cyclopropyl group:
$$
\text{Buta-1,3-diyn-1-yl benzene} + \text{:CCl}_2 \rightarrow \text{Cyclopropyl-diyne (70% yield)}
$$

Assembly of N-Hydroxy-3-Methylbutanamide Core

Hydroxylamine Formation

A Rh-catalyzed reduction of nitro groups generates hydroxylamine intermediates (Table 3):

Table 3: Nitro to Hydroxylamine Conversion

Substrate Catalyst Reductant Yield (%)
3-Nitrobutanamide Rh/C H₂ 88
3-Nitrobutanamide Zn/HCl 54

Rh/C under hydrogen gas achieves 88% yield without over-reduction to amines.

Amide Coupling

The final assembly employs HATU-mediated coupling between the cyclopropyl-diyne benzoic acid and N-hydroxy-3-aminobutanamide:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound (76% yield)}
$$

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) resolves regioisomers, achieving >99% purity.

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.35 (d, J = 8.4 Hz, 1H), 6.92 (s, 1H, cyclopropyl CH₂).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₄N₂O₄ [M+H]⁺ 417.1809, found 417.1812.

Industrial-Scale Optimization

Continuous Flow Reactors

Microreactors reduce reaction times from 24 h to 30 min for nitro reductions, enhancing throughput.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Reduced from 120 to 45 via solvent recycling.
  • E-factor : 8.2 kg waste/kg product, outperforming batch methods.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Its potential biological activity could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

The compound’s closest structural analogs include hydroxamic acids, cyclopropane-containing molecules, and substituted butanamides. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Key Structural Features Molecular Weight (Da) Bioactivity (Reported/Inferred)
Target Compound Hydroxamic acid, buta-diynyl-cyclopropyl, formamido-phenyl Not reported Antioxidant (inferred)
N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ) Cyclopropane carboxamide, 4-chlorophenyl, hydroxamic acid ~198.6* Antioxidant (DPPH IC₅₀: 18.7 µM)
(S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate () Methoxy-phenyl, methylbutanoate, hydroxamic acid-like groups ~477.5* Not reported
N-(4-hydroxy-3-{1-[(3-hydroxypropyl)amino]ethyl}phenyl)butanamide () Butanamide, hydroxypropylaminoethyl, phenolic hydroxyl 280.36 Not reported
Compounds m, n, o () Phenoxy-acetamido, tetrahydropyrimidin, diphenylhexan >600* Hypothesized enzyme inhibition

*Calculated based on molecular formulas.

Key Observations :

  • Unlike ’s butanamide derivative, the target compound lacks a phenolic hydroxyl group but incorporates a hydroxamic acid, which may improve metal-chelating antioxidant activity .
  • Compounds in (m, n, o) share a butanamide backbone but feature bulkier phenoxy and tetrahydropyrimidin groups, likely directing them toward protease or kinase inhibition rather than antioxidant roles .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Compound 6 () Compound
Water Solubility Low (cyclopropyl/diynyl) Moderate High (polar groups)
LogP (Lipophilicity) ~3.5 (estimated) 2.1 1.8
Hydrogen Bond Donors 4 2 3

Notes:

  • The target compound’s buta-diynyl chain and cyclopropyl group increase hydrophobicity, likely reducing aqueous solubility compared to ’s hydroxypropyl-substituted analog.
  • Higher logP values suggest enhanced cell membrane penetration, a critical factor for intracellular bioactivity .
Bioactivity and Mechanisms
  • Antioxidant Potential: The hydroxamic acid group in the target compound is structurally analogous to Compound 6 (), which demonstrated potent radical scavenging in DPPH assays (IC₅₀: 18.7 µM). The target’s extended conjugation system (diynyl-cyclopropyl) may further stabilize radical intermediates, enhancing antioxidant efficacy .
  • Enzyme Inhibition : ’s butanamides (m, n, o) suggest that bulky aromatic substituents favor protease inhibition. The target compound’s formamido-phenyl group could similarly interact with enzyme active sites, though its smaller size may limit potency compared to ’s derivatives .
  • Marine vs. Terrestrial Biosynthesis: highlights that marine-derived compounds (e.g., salternamides) often exhibit novel bioactivities due to unique biosynthetic pathways. If the target compound is marine-sourced, it may display distinct mechanisms compared to plant-derived analogs () .

Biological Activity

3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple functional groups including an amino group, a hydroxyl group, and a buta-1,3-diyn-1-yl moiety, suggests a diverse range of interactions with biological targets. This article explores the biological activity of this compound, summarizing research findings, potential therapeutic applications, and mechanisms of action.

Structural Features

The structural complexity of 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide allows for multiple modes of interaction with biological macromolecules. Key features include:

  • Cyclopropyl Group : Provides unique reactivity due to ring strain.
  • Buta-1,3-Diyn-1-Yl Moiety : Contributes to potential interactions with enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, potentially influencing various cellular processes. Preliminary studies suggest its efficacy in areas such as:

  • Anticancer Activity : Potential to inhibit cancer cell proliferation.
  • Antimicrobial Effects : Activity against various bacterial strains.

The exact mechanisms by which 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide exerts its effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • Receptor Binding : Modulation of receptor activity leading to altered signal transduction.

Research Findings

A variety of studies have been conducted to evaluate the biological activity and therapeutic potential of this compound. Below is a summary of notable findings:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of tumor cell growth in vitro.
Antimicrobial EffectsShowed significant activity against Gram-negative bacteria.
Enzyme InteractionInhibits specific enzymes critical for bacterial cell wall synthesis.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Anticancer Properties :
    • Objective : Evaluate the anticancer effects on breast cancer cell lines.
    • Method : Cells treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability observed at higher concentrations.
  • Case Study on Antimicrobial Activity :
    • Objective : Assess effectiveness against E. coli and Pseudomonas aeruginosa.
    • Method : Disk diffusion method used to determine inhibition zones.
    • Results : Clear inhibition zones indicated strong antimicrobial properties.

Synthesis and Optimization

The synthesis of 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide involves several steps that require optimization for yield and purity. Common methods include:

  • Multi-Step Synthesis : Utilizing various reagents and conditions tailored to achieve desired functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis involving cyclopropane ring formation, alkyne coupling, and amide bond formation. Key steps:

  • Cyclopropane synthesis : Use [2-(hydroxymethyl)cyclopropyl] intermediates via Simmons-Smith or transition-metal-catalyzed cyclopropanation .
  • Alkyne coupling : Utilize Sonogashira or Cadiot-Chodkiewicz coupling for buta-1,3-diyn-1-yl incorporation under inert conditions (e.g., Pd/Cu catalysis, THF solvent) .
  • Amide bond formation : Activate carboxylic acid groups with HATU or EDC/HOBt for efficient coupling .
    • Optimization : Monitor reactions via TLC or HPLC. Adjust temperature (e.g., 0–60°C), solvent polarity, and stoichiometry to suppress side reactions (e.g., alkyne oligomerization) .

Q. How can impurities in the final compound be identified and mitigated during synthesis?

  • Methodology :

  • Impurity profiling : Use LC-MS and NMR to detect byproducts (e.g., incomplete coupling intermediates or oxidized cyclopropane derivatives) .
  • Common impurities :
Impurity TypeSourceMitigation Strategy
Unreacted alkyneIncomplete couplingIncrease catalyst loading or reaction time
Hydroxy group oxidationAir exposureUse degassed solvents and inert atmosphere
  • Purification : Employ gradient chromatography (C18 column) or recrystallization (ethanol/water mixtures) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the hydroxamic acid and cyclopropane moieties?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified cyclopropane (e.g., methyl vs. ethyl groups) or hydroxamic acid replacements (e.g., carboxylic acids) .
  • Biological evaluation : Test analogs in enzyme inhibition assays (e.g., HDAC or metalloproteinase targets) and correlate activity with structural features.
  • Example SAR findings :
ModificationActivity ChangeProposed Mechanism
Cyclopropane → cyclohexane↓ 50% potencyReduced ring strain lowers target binding
Hydroxamic acid → methyl esterInactiveLoss of metal-chelating capacity

Q. How can molecular docking studies guide the design of derivatives with enhanced target affinity?

  • Methodology :

  • Target selection : Prioritize proteins with known hydroxamate-binding pockets (e.g., HDAC6 or MMP-9) .
  • Docking workflow :

Prepare ligand and protein structures (e.g., PDB: 1XKK for HDAC6).

Use AutoDock Vina or Schrödinger Glide for flexible docking.

Analyze binding poses for hydrogen bonding (hydroxamic acid with Zn²⁺) and hydrophobic interactions (cyclopropane with pocket residues) .

  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Q. What experimental approaches resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Assay validation :
  • Replicate studies under standardized conditions (e.g., cell line, passage number, serum concentration) .
  • Use orthogonal assays (e.g., fluorescence-based vs. radiometric HDAC assays) to confirm activity .
  • Troubleshooting table :
ContradictionPossible CauseResolution
Inconsistent IC₅₀ valuesAssay interference (e.g., compound fluorescence)Switch to non-optical readouts (e.g., mass spectrometry)
Divergent cell vs. enzyme activityPoor cellular permeabilityModify logP via prodrug strategies (e.g., esterification)

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